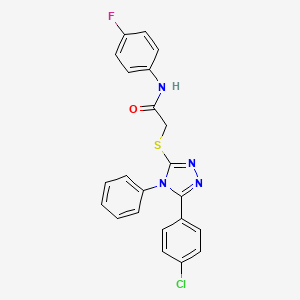
4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is an organic compound that features a cyclopentene ring attached to an imidazole ring with a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione typically involves the reaction of cyclopent-3-en-1-ylmethylamine with carbon disulfide and a base, followed by cyclization with an appropriate reagent to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the cyclopentene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.
Applications De Recherche Scientifique
4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets and inhibit specific enzymes.
Materials Science: It is used in the development of new materials with unique electronic and optical properties, such as conductive polymers and organic semiconductors.
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a tool for studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues, further stabilizing the compound’s binding to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione include:
- 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole
- 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-one
- 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-sulfone
Uniqueness
The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group allows for specific interactions with biological targets and enables unique chemical transformations that are not possible with the corresponding imidazole or imidazole-2-one derivatives .
Propriétés
Numéro CAS |
628730-30-3 |
|---|---|
Formule moléculaire |
C9H12N2S |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C9H12N2S/c12-9-10-6-8(11-9)5-7-3-1-2-4-7/h1-2,6-7H,3-5H2,(H2,10,11,12) |
Clé InChI |
FOOHYFUHXGIXNK-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1CC2=CNC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


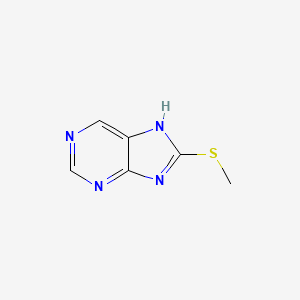
![2-Phenylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11770834.png)
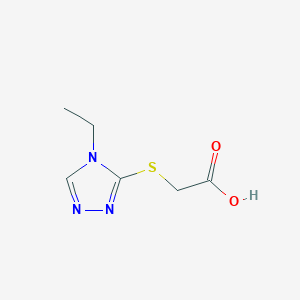
![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)

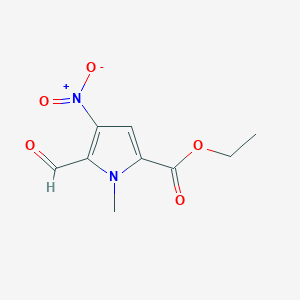
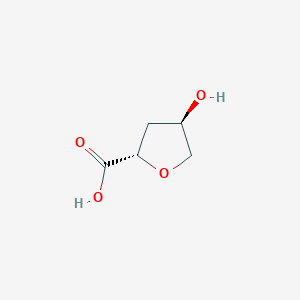


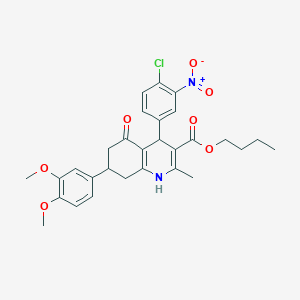

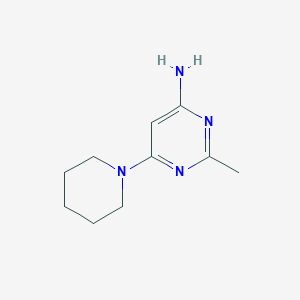
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
